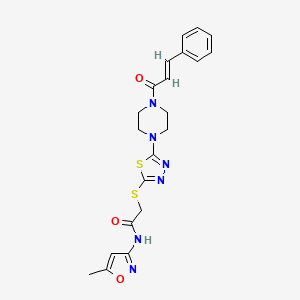
(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6O3S2 and its molecular weight is 470.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative that incorporates a piperazine moiety and a thiadiazole scaffold, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiadiazole precursors. The characterization is performed using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds.
1. Anti-inflammatory Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anti-inflammatory effects. A study demonstrated that derivatives similar to our compound showed reduced paw edema in animal models when administered at specific dosages. The following table summarizes the anti-inflammatory effects observed:
| Compound | Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound A | 100 | 54.82 |
| Compound B | 100 | 72.65 |
These results suggest that the presence of the thiadiazole and piperazine moieties contributes to the anti-inflammatory efficacy of the compound .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. Studies have shown that derivatives of thiadiazole exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of their effectiveness.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This antimicrobial activity is attributed to the structural features of the thiadiazole ring which enhance interaction with microbial targets .
3. Anticonvulsant Activity
The anticonvulsant properties of this compound have been assessed using standard models such as the maximal electroshock seizure (MES) test. In vivo studies indicated that certain derivatives exhibited significant anticonvulsant activity compared to traditional antiepileptic drugs.
| Compound | ED50 (mg/kg) | Therapeutic Index |
|---|---|---|
| Test Compound | 126.8 | 7.3 |
| Valproic Acid | - | - |
These findings suggest that this compound may be a promising candidate for further development as an anticonvulsant agent .
4. Anticancer Activity
Preliminary studies on anticancer activity have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism is thought to involve modulation of signaling pathways associated with cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S2/c1-15-13-17(25-30-15)22-18(28)14-31-21-24-23-20(32-21)27-11-9-26(10-12-27)19(29)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,25,28)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNTDLLGRSQPJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














